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Compound of Interest

Compound Name: MK-2461

Cat. No.: B612127 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to help researchers, scientists, and drug development professionals interpret conflicting

data from studies on MK-2461. It is crucial to note that "MK-2461" has been used to designate

at least two distinct investigational drugs:

Tecovirimat (TPOXX, ST-246): An antiviral agent investigated for the treatment of mpox

(formerly monkeypox).

MK-2461 (c-Met Inhibitor): A multi-targeted kinase inhibitor primarily investigated for its

potential in cancer therapy.

This guide is structured to address the specific data conflicts and technical questions related to

each of these compounds separately.

Section 1: Tecovirimat (also known as MK-2461,
TPOXX, ST-246) for Mpox
Recent studies on Tecovirimat for the treatment of mpox have presented seemingly

contradictory findings, particularly when comparing results from observational studies to those

from randomized controlled trials (RCTs). This section aims to clarify these discrepancies.
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Q1: Why do some studies suggest Tecovirimat is effective against mpox, while recent large

clinical trials show no significant efficacy?

A1: The discrepancy arises primarily from differences in study design. Early data came from

observational studies and case reports where all patients received Tecovirimat. These studies

suggested a potential benefit in symptom resolution. However, these studies lacked a control

group (placebo), making it difficult to determine if the observed recovery was due to the drug or

the natural course of the disease.

Recent, more definitive data from two large Randomized Controlled Trials (RCTs), STOMP and

PALM007, showed that while Tecovirimat is safe, it did not significantly reduce the time to

lesion resolution in patients with mild-to-moderate mpox compared to a placebo[1][2][3]. It is

important to note that in these trials, lesions in both the Tecovirimat and placebo groups healed

faster than initially expected[4].

Q2: Is Tecovirimat still a viable treatment option for any mpox patients?

A2: The role of Tecovirimat in treating mpox is still under evaluation, particularly for specific

patient populations. The STOMP and PALM007 trials focused on patients who did not have

severe disease[1]. The findings from these trials suggest that most patients with non-severe

mpox will recover with supportive care and pain management alone[1].

However, the efficacy of Tecovirimat in patients with severe disease, who are severely

immunocompromised (e.g., those with advanced HIV), has not been determined and requires

further clinical investigation[1][5]. Tecovirimat remains available for certain eligible patients

under an expanded access Investigational New Drug (EA-IND) protocol from the CDC[1].

Q3: What is known about resistance to Tecovirimat?

A3: Tecovirimat resistance is an emerging concern. Resistance can develop due to mutations

in the MPXV F13L gene, which encodes the drug's target[5]. While the frequency of resistant

viruses is currently considered low (less than 1% of treated patients), it has been observed,

particularly in severely immunocompromised patients who have undergone multiple or

prolonged courses of treatment[5][6]. More recently, clusters of tecovirimat-resistant mpox have

been identified in individuals who had not previously received the drug, indicating transmission

of the resistant variant[7][8].
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Data Summary Tables
Table 1: Comparison of Key Clinical Trial Outcomes for Tecovirimat in Mpox

Study Design
Patient
Population

Key
Efficacy
Finding

Safety
Finding

Citation

Observational

Study (UC

Davis Health)

Observational

25 patients

with

confirmed

mpox

92% of

patients had

healed and

were pain-

free by day

21.

Generally

well-

tolerated;

common

adverse

events were

fatigue,

headache,

and nausea.

[9]

STOMP

(NCT055349

84)

Randomized,

Placebo-

Controlled

Trial

Adults with

mild to

moderate

clade II mpox

No significant

reduction in

time to lesion

resolution

compared to

placebo.

No safety

concerns

associated

with

tecovirimat.

[1][2]

PALM007

(NCT055590

99)

Randomized,

Placebo-

Controlled

Trial

Adults and

children with

clade I mpox

Did not

significantly

outperform

placebo in

lesion

resolution.

Tecovirimat

was found to

be safe.

[1][4]

Experimental Protocols
Protocol: Tecovirimat Administration in the STOMP Trial

Drug: Tecovirimat (TPOXX)

Dosage: Oral, based on body weight, administered every 12 hours for 14 days.
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Control: Placebo administered on the same schedule.

Inclusion Criteria: Non-pregnant, non-lactating adults with clade IIb mpox who did not have

severe immunocompromise or severe monkeypox.

Primary Endpoint: Time to resolution of all mpox lesions.
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Caption: Tecovirimat mechanism of action and the development of resistance.

Section 2: MK-2461 (c-Met Inhibitor) for Cancer
Therapy
The investigational drug MK-2461 is a potent, ATP-competitive, multi-targeted kinase inhibitor

that preferentially targets activated c-Met. The data from preclinical studies on this compound

appear to be largely consistent. This section provides a technical overview for researchers

working with this or similar molecules.
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the c-Met inhibitor MK-2461?

A1: MK-2461 is a selective small-molecule inhibitor of the proto-oncogene c-Met[10]. It

functions as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the

kinase domain of c-Met[11]. A key characteristic of MK-2461 is that it preferentially binds to the

activated (phosphorylated) form of c-Met[11]. This binding inhibits the tyrosine kinase activity of

c-Met, thereby blocking downstream signaling pathways involved in cell proliferation, migration,

and survival[11].

Q2: Does MK-2461 inhibit other kinases besides c-Met?

A2: Yes, MK-2461 is a multi-targeted kinase inhibitor. While it is highly potent against c-Met, it

also shows significant inhibitory activity against other receptor tyrosine kinases, including

FGFR1/2/3, PDGFR, Ron, KDR, TrkA/B, and Flt1/4[11][12][13]. This multi-targeted nature

should be considered when designing experiments and interpreting results.

Q3: How does MK-2461's inhibition of the c-Met activation loop differ from its effect on other

phosphorylation sites?

A3: MK-2461 exhibits differential inhibitory effects on various phosphorylation sites within c-

Met. It is highly potent in suppressing the phosphorylation of the juxtamembrane domain and

the C-terminal docking site of c-Met. However, it is several hundredfold less potent as an

inhibitor of c-Met autophosphorylation at the kinase activation loop[11][14]. This suggests that

MK-2461 primarily inhibits c-Met signaling after the initial activation step.

Data Summary Tables
Table 2: In Vitro IC50 Values for MK-2461 Against Various Kinases
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Kinase Target IC50 (nM) Comments Citation

c-Met (wild-type) 0.4 - 2.5 Highly potent [12][13]

c-Met (mutants) 0.4 - 1.5
Potent against various

oncogenic mutants
[12][13]

Ron 7 Potent [13]

Flt1 10 Potent [13]

FGFR1 65 Significant activity [12]

FGFR2 39 Significant activity [12]

FGFR3 50 Significant activity [12]

KDR 44 Significant activity [12]

TrkA 46 Significant activity [12]

TrkB 61 Significant activity [12]

Table 3: In Vivo Antitumor Activity of MK-2461 in a GTL-16 Xenograft Model

Dosage Regimen
Tumor Growth Inhibition
(%)

Citation

10 mg/kg (twice daily) 62 [12][15]

50 mg/kg (twice daily) 77 [12][15]

100 mg/kg (twice daily) 75 [12][15]

200 mg/kg (once daily) 90 [12][15]

Experimental Protocols
Protocol: In Vitro c-Met Kinase Assay

Objective: To determine the IC50 of MK-2461 against c-Met kinase.

Method: Time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.selleckchem.com/products/mk-2461.html
https://www.medchemexpress.com/MK-2461.html
https://www.selleckchem.com/products/mk-2461.html
https://www.medchemexpress.com/MK-2461.html
https://www.medchemexpress.com/MK-2461.html
https://www.medchemexpress.com/MK-2461.html
https://www.selleckchem.com/products/mk-2461.html
https://www.selleckchem.com/products/mk-2461.html
https://www.selleckchem.com/products/mk-2461.html
https://www.selleckchem.com/products/mk-2461.html
https://www.selleckchem.com/products/mk-2461.html
https://www.selleckchem.com/products/mk-2461.html
https://www.benchchem.com/product/b612127?utm_src=pdf-body
https://www.selleckchem.com/products/mk-2461.html
https://aacrjournals.org/cancerres/article/70/4/1524/561005/MK-2461-a-Novel-Multitargeted-Kinase-Inhibitor
https://www.selleckchem.com/products/mk-2461.html
https://aacrjournals.org/cancerres/article/70/4/1524/561005/MK-2461-a-Novel-Multitargeted-Kinase-Inhibitor
https://www.selleckchem.com/products/mk-2461.html
https://aacrjournals.org/cancerres/article/70/4/1524/561005/MK-2461-a-Novel-Multitargeted-Kinase-Inhibitor
https://www.selleckchem.com/products/mk-2461.html
https://aacrjournals.org/cancerres/article/70/4/1524/561005/MK-2461-a-Novel-Multitargeted-Kinase-Inhibitor
https://www.benchchem.com/product/b612127?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612127?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

The c-Met-catalyzed phosphorylation of an N-biotinylated peptide substrate is measured.

Recombinant human c-Met enzyme is incubated with varying concentrations of MK-2461
in the presence of ATP and the peptide substrate.

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and

streptavidin-allophycocyanin are added.

The TR-FRET signal is measured, which is proportional to the extent of peptide

phosphorylation.

IC50 values are calculated from the dose-response curve.

Protocol: Murine Tumor Xenograft Efficacy Study

Objective: To evaluate the in vivo antitumor efficacy of MK-2461.

Animal Model: Female nude mice.

Cell Line: Subcutaneous inoculation of GTL-16 human gastric carcinoma cells (which have

MET gene amplification).

Treatment: Once tumors are established, mice are randomized into groups and treated orally

with vehicle control or MK-2461 at various doses and schedules.

Endpoints: Tumor volume is measured regularly. At the end of the study, tumors may be

excised for pharmacodynamic analysis (e.g., Western blot for phosphorylated c-Met).
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Caption: Inhibition of the c-Met signaling pathway by MK-2461.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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